molecular formula C5H10N2O2 B2426718 3-Amino-1-hydroxypiperidin-2-one CAS No. 7438-77-9

3-Amino-1-hydroxypiperidin-2-one

Cat. No. B2426718
CAS RN: 7438-77-9
M. Wt: 130.147
InChI Key: PNCOVHJMURHEPK-UHFFFAOYSA-N
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Description

3-Amino-1-hydroxypiperidin-2-one is a compound with the molecular formula C5H10N2O2 . Piperidines, including this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-hydroxypiperidin-2-one can be found in various databases . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-hydroxypiperidin-2-one can be found in various databases . It has a molecular weight of 115.13 g/mol .

Scientific Research Applications

Privileged Scaffold in Bioactive Compounds

The 3-hydroxypiperidine moiety, closely related to 3-Amino-1-hydroxypiperidin-2-one, is a key element in many bioactive compounds and natural products. This scaffold has been extensively studied for its role in the synthesis of various natural products (Wijdeven, Willemsen, & Rutjes, 2010).

Synthesis of Hydroxypiperidin-2-ones

A method involving Cu(I)-catalyzed reductive aldol cyclization has been developed for the diastereoselective synthesis of 4-hydroxypiperidin-2-ones. This approach, combined with proline-catalyzed asymmetric Mannich reactions, enables the enantioselective synthesis of more highly functionalized piperidin-2-ones and hydroxylated piperidines, which are structurally similar to 3-Amino-1-hydroxypiperidin-2-one (Lam, Murray, & Firth, 2005).

Total Synthesis of Hydroxypipecolic Acid

Research describes efficient routes to cis- and trans-3-hydroxypipecolic acids, which share structural similarities with 3-Amino-1-hydroxypiperidin-2-one. Key steps include chelation-controlled addition and reduction reactions, leading to enantiopure forms of these acids (Liang & Datta, 2005).

Aminohydroxylation and Dihydroxylation Studies

Research has been conducted on the synthesis of substituted 3-amino-4-aryl-4-hydroxypiperidines and 4-aryl-3,4-dihydroxypiperidines. These studies involved aminohydroxylation and dihydroxylation of tetrahydropyridines, which are chemically related to 3-Amino-1-hydroxypiperidin-2-one (Chang, Lin, & Wu, 2006).

Chiral 3-Hydroxypiperidines from Industrial Waste

Research explored the synthesis of new, chiral bicyclic 3-hydroxypiperidines from beta-amino alcohols via diastereoselective ring expansion, highlighting the potential of utilizing industrial waste materials for synthesizing complex organic compounds like 3-Amino-1-hydroxypiperidin-2-one (Wilken et al., 1997).

Enantiopure Protected Piperidines

A study focused on the chemoenzymatic synthesis of enantiopure orthogonally protected trans-3-amino-4-hydroxypiperidines, utilizing regioselective epoxide ring-opening and enzymatic resolution. This highlights the importance of stereochemistry in synthesizing compounds related to 3-Amino-1-hydroxypiperidin-2-one (Villar-Barro, Gotor, & Brieva, 2015).

Novel Synthesis Methods

An efficient and novel synthesis method for 3-hydroxypiperidin-2-ones was developed through site-selective difunctionalization of N-substituted piperidine derivatives. This showcases advances in synthetic chemistry relevant to 3-Amino-1-hydroxypiperidin-2-one (Wang, Zhang, He, & Fan, 2019).

Biocatalytic Synthesis Approach

Research detailed an enantioselective biocatalytic approach for synthesizing 5-hydroxypiperidin-2-one, demonstrating the versatility of biocatalysis in creating compounds structurally akin to 3-Amino-1-hydroxypiperidin-2-one (Vink et al., 2003).

properties

IUPAC Name

3-amino-1-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-4-2-1-3-7(9)5(4)8/h4,9H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCOVHJMURHEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-hydroxypiperidin-2-one

CAS RN

7438-77-9
Record name 3-amino-1-hydroxypiperidin-2-one
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